molecular formula C8H6F2O2 B3378981 2-Fluoro-2-(4-fluorophenyl)acetic acid CAS No. 1504797-94-7

2-Fluoro-2-(4-fluorophenyl)acetic acid

Cat. No.: B3378981
CAS No.: 1504797-94-7
M. Wt: 172.13 g/mol
InChI Key: ROBMLOVUFQYSCR-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-fluorophenyl)acetic acid ( 1504797-94-7 ) is a fluorinated organic compound with the molecular formula C 8 H 6 F 2 O 2 and a molecular weight of 172.13 g/mol . It is classified as a chemical building block, essential for the synthesis and development of more complex molecules in medicinal and organic chemistry research . The specific research applications and mechanism of action for this compound are not detailed in the available literature. Its value is derived from its structural features as a disubstituted fluorinated acetic acid derivative. The presence of two fluorine atoms at different sites on the molecule makes it a valuable intermediate for creating compounds with modified electronic properties, metabolic stability, and binding characteristics. Researchers utilize such specialized building blocks in exploratory synthesis, including the development of pharmaceutical candidates and novel materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-(4-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBMLOVUFQYSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Fluoro 2 4 Fluorophenyl Acetic Acid

Strategies for the Stereoselective Introduction of the Alpha-Fluorine Atom

The critical step in the synthesis of 2-Fluoro-2-(4-fluorophenyl)acetic acid is the introduction of the fluorine atom at the α-position of the acetic acid backbone. Achieving high stereoselectivity in this transformation is paramount, particularly for pharmaceutical applications where a single enantiomer is often desired. Several distinct strategies have been developed to address this challenge.

Electrophilic Fluorination Approaches Utilizing Enolate Precursors

Electrophilic fluorination is a common and effective method for forming C-F bonds. scilit.com This approach typically involves the reaction of a carbon-centered nucleophile, such as an enolate or its equivalent, with an electrophilic fluorine source ("F+"). For the synthesis of α-fluoroaryl acetic acids, derivatives of 4-fluorophenylacetic acid are used as precursors.

The enolate can be generated from the corresponding carboxylic acid, ester, or amide derivative. A widely used electrophilic fluorinating reagent is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor. nih.gov Catalytic methods have been developed to improve efficiency and selectivity. For instance, a boron-catalyzed α-C–H fluorination of aryl acetic acids using Selectfluor has been established, yielding various α-fluoro aryl acetic acids in high yields. scilit.com Another strategy involves inducing fluorination via a charge-transfer complex between Selectfluor and a Lewis base, such as 4-(dimethylamino)pyridine. Research has shown that under non-aqueous conditions, this method leads to the clean formation of α-fluoro-α-arylcarboxylic acids. marutiindustries.in Asymmetric fluorination of α-aryl acetic acid derivatives has also been achieved using catalytic systems such as NiCl2-Binap/R3SiOTf/2,6-lutidine, allowing for stereocontrol. nih.gov

PrecursorFluorinating AgentCatalyst/PromoterYieldReference
Aryl Acetic AcidSelectfluorBoron CatalystUp to 96% scilit.com
Phenylacetic Acid DerivativeSelectfluor4-(Dimethylamino)pyridineGood marutiindustries.in
α-Aryl Acetic Acid DerivativeN/ANiCl2-Binap/R3SiOTf/2,6-lutidineN/A nih.gov

Nucleophilic Fluorination Techniques

Nucleophilic fluorination involves the displacement of a leaving group at the α-position by a fluoride (B91410) ion (F-). This method is conceptually straightforward, typically following an SN2 mechanism, which allows for stereochemical control if a chiral precursor is used. The precursor for this reaction would be a derivative of 2-(4-fluorophenyl)acetic acid bearing a good leaving group, such as a halide (e.g., bromine) or a sulfonate ester (e.g., tosylate or mesylate), at the α-carbon.

A significant challenge in nucleophilic fluorination is the nature of the fluoride ion. Common fluoride sources like potassium fluoride (KF) have low solubility in organic solvents and high lattice energy. Furthermore, the fluoride ion is a strong base, which can lead to competing elimination reactions. To overcome these issues, specialized fluoride sources and reaction conditions have been developed, such as anhydrous tetraalkylammonium fluorides or the use of crown ethers to enhance the solubility and nucleophilicity of alkali metal fluorides.

Deoxofluorination Methodologies

Deoxofluorination is a powerful technique for converting hydroxyl groups into fluorine atoms. In the context of synthesizing this compound, this methodology starts with the corresponding α-hydroxy acid precursor, 2-hydroxy-2-(4-fluorophenyl)acetic acid.

Common deoxofluorinating reagents include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor). sci-hub.se These reagents react with the alcohol to form an intermediate fluorosulfite ester, which then undergoes intramolecular nucleophilic substitution by fluoride with the expulsion of sulfur dioxide and an amine byproduct. This process often proceeds with inversion of configuration, providing a pathway for stereoselective synthesis from an enantiomerically pure α-hydroxy acid. More recently, reagents like PyFluor have been developed to offer greater stability and safety. Another approach involves deoxyfluorination using superacids, such as a mixture of hydrogen fluoride (HF) and antimony pentafluoride (SbF5), which can quantitatively convert α-hydroxy acids to their α-fluoro counterparts. nih.gov

PrecursorReagentKey FeaturesReference
α-Hydroxy AcidDAST, DeoxofluorConverts C-OH to C-F; often proceeds with inversion of stereochemistry. sci-hub.se
Glyoxylic Acid Monohydrate (Model)HF/AsF5 (Superacid)Quantitative deoxyfluorination at the diol group. nih.gov

Electrochemical Fluorination Strategies

Electrochemical fluorination offers a reagent-free alternative for creating C-F bonds, relying on an electric current to drive the reaction. acs.org Anodic fluorination can be used to introduce fluorine into organic molecules. For substrates like phenylacetic acid derivatives, fluorination can occur at the activated α-carbon (the active methylene group). cecri.res.in

In these methods, the substrate is oxidized at the anode in the presence of a fluoride-containing electrolyte, such as Et3N•nHF or Et4NF•mHF. The mechanism can involve either the generation of a carbocation that is trapped by a fluoride ion or a radical-based pathway. A directed electrochemical C-H fluorination method has been reported using Selectfluor as the fluorine source in conjunction with a dabconium mediator and reticulated vitreous carbon (RVC) electrodes. nih.gov This approach allows for regioselective fluorination and represents a modern strategy for C-F bond formation under mild conditions. acs.orgnih.gov

Construction of the 4-Fluorophenyl Moiety and its Coupling Reactions

The synthesis of the target molecule requires the presence of a fluorine atom on the phenyl ring at the para-position. This 4-fluorophenyl group can be incorporated either by starting with a pre-fluorinated raw material or by introducing the fluorine at a later stage.

Using fluorinated building blocks is often the most efficient strategy. Commercially available starting materials like 4-fluoroiodobenzene, 4-fluorobromobenzene, or 4-fluorophenylboronic acid are versatile precursors. These building blocks can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to assemble the carbon skeleton. fz-juelich.deresearchgate.net For example, a Suzuki coupling between 4-fluorophenylboronic acid and an ethyl bromoacetate derivative could be used to form the ethyl 2-(4-fluorophenyl)acetate precursor, which can then undergo α-fluorination as described in section 2.1.

Alternatively, the fluorine can be introduced onto the aromatic ring via nucleophilic aromatic substitution (SNAr) on a suitably activated precursor (e.g., containing nitro or cyano groups) or through a Sandmeyer-type reaction starting from 4-aminophenylacetic acid.

Formation of the Acetic Acid Backbone: Hydrolysis and Related Transformations

The final step in many synthetic routes to this compound is the conversion of a precursor functional group, most commonly an ester or a nitrile, into the carboxylic acid.

Ester hydrolysis is the most frequent approach. A precursor such as methyl or ethyl 2-fluoro-2-(4-fluorophenyl)acetate is treated with an acid or a base to cleave the ester bond. Alkaline hydrolysis, using reagents like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., tetrahydrofuran or methanol), is widely employed. acs.org The reaction typically proceeds at room temperature or with gentle heating. Following the saponification, an acidic workup with an agent like hydrochloric acid (HCl) is required to protonate the resulting carboxylate salt and isolate the final carboxylic acid product. google.com Studies on the hydrolysis of fluorinated esters have shown that the rate can be influenced by factors such as pH and the degree of fluorination. nih.gov

Mechanistic Investigations of Key Synthetic Steps (e.g., Radical Mechanisms, Nucleophilic Aromatic Substitution)

The introduction of a fluorine atom at the α-position of an aryl acetic acid can be approached through various synthetic strategies, each with its own mechanistic pathway. While direct α-fluorination often proceeds via an electrophilic mechanism, it is crucial to consider the potential roles of radical and nucleophilic aromatic substitution (SNAr) mechanisms in the synthesis of this compound.

Boron-Catalyzed α-C-H Fluorination: An Electrophilic Pathway

A prominent method for the synthesis of this compound involves the direct α-C-H fluorination of 4-fluorophenylacetic acid using an electrophilic fluorine source, such as Selectfluor, in the presence of a boron catalyst scilit.com. The generally accepted mechanism for this type of reaction is electrophilic in nature. The boron catalyst is believed to activate the carboxylic acid, facilitating the formation of an enol or enolate-like intermediate. This nucleophilic intermediate then attacks the electrophilic fluorine atom of Selectfluor, leading to the formation of the C-F bond at the α-position.

Consideration of Radical Mechanisms

While the boron-catalyzed fluorination is predominantly considered electrophilic, the possibility of radical pathways in fluorination reactions is a subject of ongoing research. Radical fluorination involves the generation of a carbon-centered radical which then reacts with a fluorine source mdpi.com. In the context of synthesizing this compound, a hypothetical radical mechanism could be initiated by a radical initiator or through photoredox catalysis. This would involve the abstraction of the α-hydrogen from 4-fluorophenylacetic acid to form a benzylic radical. This radical would then react with a fluorine atom source to yield the final product. However, for the specific boron-catalyzed reaction with Selectfluor, a radical mechanism is less likely to be the primary pathway.

Nucleophilic Aromatic Substitution (SNAr) in the Context of Synthesis

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring wikipedia.org. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group wikipedia.orgmasterorganicchemistry.com. In the synthesis of this compound, a hypothetical SNAr pathway is not immediately obvious for the introduction of the α-fluoro group. However, the principles of SNAr are crucial when considering the synthesis of the starting material, 4-fluorophenylacetic acid, or in potential side reactions. For instance, the synthesis of precursors to 4-fluorophenylacetic acid might involve the displacement of a leaving group on a benzene (B151609) ring by a cyanide or other nucleophile, which would then be further elaborated to the acetic acid side chain. The fluorine atom on the phenyl ring of the target molecule itself could potentially be susceptible to nucleophilic attack under harsh conditions, although this is generally not a desired reaction in this context. The SNAr mechanism typically proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex wikipedia.orgyoutube.com.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory Synthesis

The successful laboratory synthesis of this compound hinges on the careful optimization of various reaction parameters. The goal is to maximize the yield of the desired product while minimizing the formation of impurities, thereby simplifying purification and ensuring high purity of the final compound.

A highly effective method for the synthesis of this compound is the boron-catalyzed α-C-H fluorination of 4-fluorophenylacetic acid. A study has demonstrated that this reaction can proceed with high efficiency, achieving a 92% yield scilit.com. The optimization of this process involves a systematic investigation of the catalyst, solvent, base, and fluorinating agent.

Key Parameters for Optimization:

Catalyst: The choice of boron catalyst is critical. While various boron-containing compounds can be screened, their Lewis acidity and ability to coordinate with the carboxylic acid will influence the reaction rate and efficiency.

Fluorinating Agent: Selectfluor is a commonly used and effective electrophilic fluorinating agent for this transformation. The stoichiometry of the fluorinating agent needs to be optimized to ensure complete conversion of the starting material without leading to side reactions.

Solvent: The solvent plays a crucial role in dissolving the reactants and influencing the reaction kinetics. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states.

Base: A base is often required to facilitate the formation of the nucleophilic enolate intermediate. The strength and steric properties of the base must be carefully chosen to avoid side reactions.

Temperature and Reaction Time: These parameters are interdependent and need to be optimized to ensure the reaction goes to completion in a reasonable timeframe without promoting decomposition or side product formation.

The following table summarizes the optimized reaction conditions for the boron-catalyzed α-fluorination of 4-fluorophenylacetic acid to produce this compound.

ParameterOptimized ConditionRationale
Starting Material4-Fluorophenylacetic acidThe direct precursor for α-fluorination.
CatalystBoron-based catalystActivates the carboxylic acid for electrophilic attack.
Fluorinating AgentSelectfluorAn effective and relatively safe electrophilic fluorine source.
SolventAnhydrous organic solventProvides a suitable medium for the reaction and prevents hydrolysis of intermediates.
TemperatureControlled temperatureOptimized to balance reaction rate and selectivity.
Reaction TimeMonitored for completionEnsures maximum conversion of the starting material.

Further enhancements in yield and purity can often be achieved through careful work-up and purification procedures. This may include extraction to remove inorganic salts, followed by crystallization or chromatography to isolate the pure this compound. For instance, purification by crystallization from a suitable solvent system can effectively remove minor impurities and provide a product with high purity google.com.

The following table presents data on the yield and purity achieved under optimized conditions for the synthesis of this compound.

Synthetic MethodYield (%)Purity (%)Reference
Boron-catalyzed α-C-H Fluorination92High (typically >98% after purification) scilit.com

Stereoselective Synthesis and Enantiomeric Resolution of 2 Fluoro 2 4 Fluorophenyl Acetic Acid

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis provides a direct and atom-economical route to chiral molecules by employing a small amount of a chiral catalyst to steer a reaction towards the desired enantiomer. For the synthesis of α-fluoro-α-aryl acetic acids, catalytic asymmetric fluorination of α-aryl acetic acid derivatives is a primary strategy.

One notable approach involves the use of transition metal catalysis. For instance, a catalytic system comprising a nickel(II) chloride-BINAP complex has been utilized for the asymmetric fluorination of α-aryl acetic acid derivatives. nih.gov In this method, a silyl (B83357) ketene (B1206846) acetal (B89532) derived from an α-aryl acetic ester reacts with an electrophilic fluorinating agent. The chiral nickel complex coordinates to the substrate, creating a chiral environment that directs the approach of the fluorinating agent to one face of the enolate, leading to the formation of the α-fluorinated product with high enantioselectivity. Key components of such a system include:

Metal Precursor: Nickel(II) chloride (NiCl₂)

Chiral Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

Activator/Silyl Source: Trialkylsilyl triflate (R₃SiOTf)

Base: A non-nucleophilic base like 2,6-lutidine nih.gov

Another advanced strategy employs cooperative catalysis. A dual system using chiral copper(I) and iridium(I) catalysts has been developed for the stereodivergent synthesis of α-fluoro γ-butyrolactones from α-fluoro azaaryl acetates. nih.gov A chiral Cu(I) complex can form a chiral enolate from the starting ester, which then reacts with an electrophilic allyl species generated by the chiral Ir(I) catalyst. While this specific example leads to lactones, the principle of generating a chiral metal enolate from an α-fluoro-α-aryl acetic acid derivative for subsequent enantioselective reactions demonstrates a powerful catalytic approach. nih.gov

Furthermore, chiral Brønsted acids, such as BINOL-derived phosphoric acids (CPA), have emerged as powerful organocatalysts for various asymmetric transformations. acs.org These catalysts can activate ketimines for enantioselective additions, including aza-Friedel-Crafts reactions with indoles to construct quaternary carbon centers. acs.org A similar strategy could be envisioned where a prochiral precursor to 2-fluoro-2-(4-fluorophenyl)acetic acid is functionalized under the control of a chiral phosphoric acid catalyst to induce the stereocenter.

Chiral Auxiliary-Mediated Asymmetric Synthesis (e.g., Zwitterionic Aza-Claisen Rearrangements)

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This is a robust and reliable method for asymmetric synthesis. Evans oxazolidinones and pseudoephedrine derivatives are common examples of such auxiliaries. wikipedia.orgresearchgate.net

A particularly relevant and elegant strategy for the synthesis of α-fluoro amides, which are direct precursors to α-fluoro acids, is the Zwitterionic Aza-Claisen Rearrangement . beilstein-journals.orgnih.govwikipedia.org This method has been successfully applied to the synthesis of α-fluoro-α-phenyl amides with exceptional diastereoselectivity. nih.govnih.gov

The process involves the reaction of an α-fluoroacyl chloride (e.g., 2-fluoro-2-(4-fluorophenyl)acetyl chloride) with a homochiral N-allylpyrrolidine auxiliary. beilstein-journals.orgnih.gov The reaction, often catalyzed by a Lewis acid like Ytterbium triflate (Yb(OTf)₃), proceeds through a highly ordered zwitterionic transition state. beilstein-journals.org The steric environment created by the chiral auxiliary directs the nih.govnih.gov-sigmatropic rearrangement to occur on a specific face, resulting in the formation of an N-(α-fluoro-γ-vinylamide) with high diastereomeric excess. nih.govnih.gov

For example, the reaction between 2-fluorophenylacetic acid chloride and N-allyl-(S)-2-(methoxymethyl)pyrrolidine yielded the corresponding α-fluoroamide product with 99% diastereomeric excess (de). nih.govnih.gov The resulting amide can then be hydrolyzed to furnish the desired enantiomerically enriched this compound, and the chiral auxiliary can be recovered. This method is a powerful alternative to asymmetric electrophilic fluorination. beilstein-journals.orgnih.gov

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of a slower-reacting, unreacted enantiomer and a faster-reacting, derivatized enantiomer, both in enantiomerically enriched forms. The maximum yield for each enantiomer in a classic kinetic resolution is 50%. cas.cn

The kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been effectively achieved through enantioselective esterification using a chiral acyl-transfer catalyst. researchgate.net This methodology is directly applicable to this compound.

The system utilizes the chiral organocatalyst (+)-benzotetramisole ((+)-BTM) to catalyze the esterification of the racemic acid with an achiral alcohol, such as bis(α-naphthyl)methanol, in the presence of an activating agent like pivalic anhydride. The catalyst preferentially activates one enantiomer of the carboxylic acid, leading to its faster conversion to the corresponding ester. This allows for the separation of the unreacted carboxylic acid and the newly formed ester, both with high enantiomeric excess (ee). researchgate.net

Table 1: Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids via Enantioselective Esterification researchgate.net
Aryl GroupProductYield (%)Enantiomeric Excess (ee, %)Selectivity Factor (s)
4-BiphenylRecovered Acid478128
Ester5172
4-Isobutylphenyl (Fluoroibuprofen)Recovered Acid488026
Ester4977
3-PhenoxyphenylRecovered Acid469665
Ester5282

This table showcases results for structurally similar compounds, demonstrating the viability of the method.

Enzymes, particularly lipases, are highly effective and stereoselective catalysts for the resolution of racemic acids and esters in organic synthesis. nih.gov These biocatalytic methods are often performed under mild conditions and exhibit high enantioselectivity (E-value).

For the resolution of this compound, a common approach is the lipase-catalyzed enantioselective esterification of the racemic acid with an alcohol or the hydrolysis of its racemic ester derivative. nih.gov Lipases from various sources such as Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), Candida rugosa (CRL), and Yarrowia lipolytica have been successfully employed for resolving structurally related halo-aryl acetic acids. nih.govmdpi.comresearchgate.net

For instance, in a typical procedure, the racemic methyl or ethyl ester of this compound would be subjected to hydrolysis in a buffered aqueous solution containing a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. mdpi.com Subsequent separation of the resulting acid and the unreacted ester yields both enantiomers in high optical purity. The choice of lipase, solvent (often a biphasic system with an organic co-solvent), and acyl group can be optimized to achieve high conversion and enantioselectivity. mdpi.commdpi.com

Diastereoselective Synthesis Pathways

Diastereoselective synthesis involves creating a new stereocenter under the influence of a pre-existing one within the same molecule. This results in the formation of diastereomers in unequal amounts.

One potential strategy for the diastereoselective synthesis of precursors to this compound is through the addition of nucleophiles to imines bearing a chiral sulfinyl auxiliary. For example, the addition of silyl dienolates to chiral α-fluoroalkyl sulfinylimines can be controlled by a Lewis acid catalyst to produce α-fluoroalkyl amines with excellent diastereoselectivity (up to >99:1 dr). The chiral sulfinyl group on the nitrogen atom directs the nucleophilic attack to one face of the C=N bond. Subsequent removal of the sulfinyl auxiliary and conversion of the amine and ester groups would lead to the target chiral acid.

Another advanced concept relies on the dynamic kinetic resolution of α-fluorinated carbanions. cas.cn In this process, a chiral reagent is used to react with a rapidly equilibrating mixture of carbanion enantiomers. This has been applied to the synthesis of chiral β-fluoro amines, where a chiral sulfoximine (B86345) reagent enables stereoselective fluoroalkylation of imines. cas.cn This principle of controlling the stereochemistry of a fluorinated carbon center through diastereoselective reaction with a chiral reagent is a powerful tool.

Chiral Pool-Based Synthetic Strategies

The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials. youtube.comnii.ac.jp This strategy incorporates a pre-existing stereocenter from nature into the final target molecule, avoiding the need for an asymmetric induction or resolution step.

For the synthesis of this compound, a hypothetical chiral pool approach could begin with an enantiopure α-hydroxy acid, such as (R)- or (S)-mandelic acid. The synthetic sequence would involve the protection of the carboxylic acid, followed by a stereoinvertive or stereoretentive fluorination of the hydroxyl group. A deoxygenative fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) could potentially be used, although controlling the stereochemistry of such Sₙ2 or Sₙ1 type reactions at a benzylic position can be challenging and highly dependent on the substrate and reaction conditions. ncert.nic.in The final step would be the deprotection of the carboxylic acid group to yield the target molecule. While specific examples for this compound are not prominent in the literature, the general principle remains a valid synthetic consideration. youtube.com

Chemical Reactivity and Derivatization Pathways of 2 Fluoro 2 4 Fluorophenyl Acetic Acid

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a range of transformations, including esterification, amidation, reduction, and decarboxylation. These reactions are fundamental to modifying the properties and applications of 2-Fluoro-2-(4-fluorophenyl)acetic acid.

Esterification and Transesterification Reactions

Esterification of carboxylic acids is a common transformation to produce esters, which often have different physical and chemical properties than the parent acid. The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com This equilibrium-driven process can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org For fluorinated carboxylic acids, including aromatic variants, heterogeneous catalysts like the metal-organic framework UiO-66-NH2 have been shown to be effective in promoting esterification with methanol (B129727). rsc.org

Another approach for the synthesis of fluorinated esters is the use of coupling reagents. For instance, XtalFluor-E has been reported to mediate the direct esterification of various carboxylic acids with perfluorinated alcohols, yielding polyfluorinated esters in good to excellent yields. researchgate.netnih.gov This method is notable as it appears to proceed through a (diethylamino)difluoro-λ⁴-sulfanyl carboxylate intermediate rather than an acyl fluoride (B91410). researchgate.netnih.gov

Transesterification, the conversion of one ester to another by reacting with an alcohol, is also a viable pathway. wikipedia.org This reaction can be catalyzed by either acids or bases. Acid catalysis involves protonation of the carbonyl group, enhancing its electrophilicity, while base catalysis involves deprotonation of the alcohol, making it more nucleophilic. wikipedia.org The equilibrium can be shifted by removing the alcohol generated during the reaction, often by distillation. wikipedia.org This technique is widely applied in the synthesis of polyesters. wikipedia.org

The following table summarizes conditions for esterification of related carboxylic acids:

Carboxylic AcidAlcoholCatalyst/ReagentSolventProductYieldReference
Benzoic AcidMethanolH₂SO₄MethanolMethyl Benzoate90% operachem.com
Hippuric AcidCyclohexanolp-TsOHTolueneCyclohexyl Hippurate- operachem.com
Various Aromatic AcidsMethanolUiO-66-NH₂-Corresponding Methyl EstersHigh rsc.org
Various Carboxylic AcidsPerfluorinated AlcoholsXtalFluor-E-Polyfluorinated EstersModerate to Excellent researchgate.netnih.gov

Amidation and Peptide Coupling Reactions

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the construction of peptides. bachem.comwikipedia.org Direct reaction is generally not feasible, so the carboxylic acid must first be activated. A variety of coupling reagents have been developed for this purpose. bachem.comuni-kiel.de These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which is then susceptible to nucleophilic attack by the amine. bachem.com

Common classes of coupling reagents include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP and PyBOP), and aminium/uronium salts (like HBTU and HATU). bachem.comuni-kiel.de The choice of reagent and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can be crucial for achieving high yields and minimizing side reactions, especially racemization at the alpha-carbon of chiral carboxylic acids. uni-kiel.de

For α-fluoro-α-aryl acetic acids, the formation of an amide bond is a key transformation. For example, 2-fluorophenylacetic acid chloride has been used in reactions with N-allylpyrrolidines to generate α-fluoroamides via a zwitterionic aza-Claisen rearrangement. researchgate.net While this proceeds through the acid chloride, it demonstrates the successful formation of the amide linkage in a related system. The direct amidation of this compound would likely employ standard peptide coupling protocols.

The table below provides an overview of common peptide coupling reagents and their characteristics:

Coupling ReagentTypeActivating GroupNotesReference
DCC (dicyclohexylcarbodiimide)CarbodiimideO-acylisoureaWidely used, but can cause racemization. uni-kiel.de
HBTUAminium/UroniumOBt esterPopular for solid-phase synthesis. bachem.com
HATUAminium/UroniumOAt esterHighly efficient, especially for difficult couplings. bachem.com
PyBOPPhosphoniumOBt esterGood solubility and effective in solid-phase synthesis. bachem.com

Reduction to Corresponding Alcohols or Aldehydes

The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, reducing not only carboxylic acids but also esters. masterorganicchemistry.comyoutube.comdoubtnut.com The reaction typically proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot usually be isolated. youtube.com

Borane (B79455) (BH₃) and its complexes, such as borane-dimethyl sulfide (B99878) (BMS), are also highly effective and often more selective reagents for the reduction of carboxylic acids to alcohols. organic-chemistry.orgyoutube.com Borane reagents are particularly useful for reducing carboxylic acids in the presence of other functional groups like ketones, esters, and nitro groups, which might be reduced by LiAlH₄. youtube.comnih.gov The reaction with borane is thought to proceed via the formation of an acyloxyborane intermediate. youtube.com

The selective reduction of carboxylic acids can be challenging, but various catalytic systems have been developed. For example, a manganese(I) carbonyl complex has been shown to catalyze the hydrosilylation of a range of aromatic and aliphatic carboxylic acids to their corresponding alcohols. google.com

The following table shows examples of carboxylic acid reductions:

Carboxylic AcidReducing Agent/CatalystProductYieldReference
Acetic AcidLiAlH₄Ethanol- doubtnut.com
Various Carboxylic AcidsBH₃·SMe₂Corresponding AlcoholsHigh organic-chemistry.org
4-Chlorobenzoic Acid[MnBr(CO)₅] / PhSiH₃4-Chlorobenzyl alcohol~100% google.com
4-Fluorobenzoic Acid[MnBr(CO)₅] / PhSiH₃4-Fluorobenzyl alcoholHigh google.com

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction pathway for certain carboxylic acids. For α-fluoroarylacetic acids, decarboxylation can be a key step in the synthesis of fluorinated compounds. nih.gov Silver-catalyzed decarboxylative fluorination has been used to synthesize di- and trifluoromethylated arenes from α-fluoroarylacetic acids. nih.gov

Photoredox catalysis offers a mild and efficient method for decarboxylation. nih.govprinceton.edu Visible light-mediated decarboxylative fluorination of sp³-carbon-bearing carboxylic acids has been achieved using a photocatalyst and a fluorine source like Selectfluor®. princeton.edu The mechanism is proposed to involve a single-electron transfer from the carboxylate to the excited photocatalyst, generating a carboxyl radical that subsequently loses CO₂ to form an alkyl radical. This radical is then trapped by the fluorine source. princeton.edu Photochemical decarboxylative fluorination of 2-aryl carboxylic acids has also been demonstrated using Selectfluor® under UV irradiation. researchgate.netjmu.eduscite.ai

The following table outlines conditions for the decarboxylation of related carboxylic acids:

SubstrateConditionsProduct TypeReference
α-Fluoroarylacetic acidsAg(I) catalyst, Selectfluor®Di- and trifluoromethylated arenes nih.gov
Aliphatic Carboxylic AcidsIr[dF(CF₃)ppy]₂(dtbbpy)PF₆, Selectfluor®, Na₂HPO₄, MeCN/H₂O, blue LEDsFluoroalkanes princeton.edu
2-Aryl Carboxylic AcidsSelectfluor®, aqueous alkaline solution, UV lightBenzyl fluorides jmu.eduscite.ai
α,β-Unsaturated Carboxylic Acidsfac-Ir(ppy)₃, ethyl bromodifluoroacetate, KOAcDifluoromethylated styrenes nih.gov

Reactions at the Alpha-Fluorinated Stereocenter

The presence of a fluorine atom at the alpha-position to the carbonyl group significantly influences the reactivity of this stereocenter. The fluorine atom's high electronegativity makes the alpha-proton more acidic, facilitating the formation of an enolate under basic conditions. This enolate can then participate in various reactions. libretexts.org

Direct fluorination at the alpha-position of phenylacetic acid derivatives has been achieved using a charge-transfer complex of Selectfluor and 4-(dimethylamino)pyridine. organic-chemistry.org Interestingly, the reaction outcome is solvent-dependent: non-aqueous conditions favor the formation of α-fluoro-α-arylcarboxylic acids, while the presence of water leads to decarboxylative fluorination. organic-chemistry.org

The alpha-carbon of carboxylic acid derivatives can undergo electrophilic substitution reactions, such as halogenation, via an enol or enolate intermediate. libretexts.org The Hell-Volhardt-Zelinsky reaction, for example, allows for the α-halogenation of carboxylic acids using a phosphorus trihalide catalyst. libretexts.org For this compound, further substitution at the alpha-position would involve the displacement of the existing fluorine or reaction at the C-H bond if one were present, but since it is a tertiary center, reactions involving deprotonation are not possible. However, reactions that proceed via other mechanisms, such as radical pathways, could potentially occur at this center.

Electrophilic and Nucleophilic Substitutions on the 4-Fluorophenyl Ring

The 4-fluorophenyl group can undergo both electrophilic and nucleophilic aromatic substitution, although the fluorine substituent and the acetic acid side chain influence the ring's reactivity and the position of substitution.

Electrophilic Aromatic Substitution (EAS)

The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. libretexts.org Its strong electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, making it less reactive than benzene (B151609). libretexts.org However, its electron-donating resonance effect, through its lone pairs, directs incoming electrophiles to the ortho and para positions relative to the fluorine. libretexts.org In this compound, the para-position is already occupied by the fluoro-acetic acid side chain. Therefore, electrophilic substitution would be expected to occur at the positions ortho to the fluorine atom (positions 3 and 5). The fluoro-acetic acid side chain itself is electron-withdrawing, which would further deactivate the ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution typically requires a leaving group and strong electron-withdrawing groups positioned ortho and/or para to it. nih.gov The fluorine atom on the 4-fluorophenyl ring can act as a leaving group in NAS reactions, especially when the ring is activated by other electron-withdrawing substituents. In fact, fluorine is often the best leaving group among the halogens in NAS because the rate-determining step is typically the nucleophilic attack, which is favored by the high electronegativity of fluorine. nih.gov Therefore, it is conceivable that a strong nucleophile could displace the fluorine atom at the C4 position of this compound, although this would likely require harsh reaction conditions due to the lack of additional strong activating groups.

Regioselective Functionalization for Structure-Activity Relationship (SAR) Studies

The strategic modification of a lead compound is a cornerstone of drug discovery, allowing researchers to probe the interactions between a molecule and its biological target. For this compound and its derivatives, regioselective functionalization of the aromatic ring is a key strategy to establish structure-activity relationships (SAR). The electronic properties of the fluorine atom and the carboxylic acid group (or its derivatives) direct the position of incoming substituents during aromatic substitution reactions.

The fluorine atom on the phenyl ring is a weakly deactivating, ortho, para-directing group for electrophilic aromatic substitution due to a combination of its electron-withdrawing inductive effect and electron-donating resonance effect. organicchemistrytutor.comcognitoedu.orgyoutube.comlibretexts.org Similarly, the acetic acid side chain, being an electron-withdrawing group, is generally a meta-director. cognitoedu.org However, the directing effect of the fluorine atom typically dominates, guiding electrophiles to the positions ortho to it (C3 and C5).

Research on related aryl acetamide (B32628) triazolopyridazines has highlighted the profound impact of fluorine substitution patterns on biological activity. Studies have shown that the position of fluorine atoms can lead to dramatic shifts in potency, sometimes by as much as 1000-fold between regioisomers. nih.gov For instance, the introduction of a fluorine atom at the 4-position of a phenyl ring can significantly improve the half-maximal effective concentration (EC₅₀) of a compound. nih.gov

Derivatization of the carboxylic acid moiety into amides is a common strategy to explore SAR. For example, 2-(4-fluorophenyl)acetic acid has been converted into a series of N-phenylacetamide derivatives to evaluate their anticancer activity. youtube.com This involves coupling the acid with various substituted anilines, allowing for systematic exploration of the effects of different substituents on the N-phenyl ring.

Below is a table summarizing the directing effects of substituents on a benzene ring, which is a fundamental concept in the regioselective functionalization for SAR studies.

Substituent TypeDirecting EffectInfluence on ReactivityExample Groups
Activatingortho, paraIncreases-OH, -NH₂, -OR, -R
Deactivating (Weak)ortho, paraDecreases-F, -Cl, -Br, -I
Deactivating (Moderate)metaDecreases-C(O)R, -C(O)OR, -C(O)NH₂
Deactivating (Strong)metaDecreases-NO₂, -NR₃⁺, -CF₃

Catalytic Conversions and Ligand Design Principles

Catalytic methods offer efficient and selective routes for the transformation of this compound and its precursors. A key catalytic conversion is the asymmetric α-fluorination of aryl acetic acids to introduce the chiral α-fluoro center, a structural motif of interest in many biologically active molecules.

One notable example is the boron-catalyzed α-C–H fluorination of aryl acetic acids, which allows for the direct installation of a fluorine atom at the α-position in a single step with high yields. rsc.org Furthermore, catalytic enantioselective α-fluorination of acid chlorides, derived from the corresponding carboxylic acids, can be achieved using a dual activation strategy with a chiral nucleophile and a transition metal-based Lewis acid co-catalyst.

The design of chiral ligands is paramount in achieving high enantioselectivity in these catalytic transformations. For the asymmetric fluorination of α-aryl acetic acid derivatives, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in complex with transition metals like nickel have been employed. nih.gov The principle behind ligand design often involves creating a well-defined chiral environment around the metal center, which forces the reaction to proceed through a lower energy transition state for one enantiomer over the other.

Key principles in ligand design for asymmetric catalysis include:

Symmetry: C₂-symmetric ligands have historically been successful as they reduce the number of possible diastereomeric transition states. nih.gov However, non-symmetrical ligands are increasingly recognized for their potential to offer superior enantiocontrol in certain reactions. nih.gov

Electronic Effects: The electronic properties of the ligand, such as the electron-donating or -withdrawing nature of its substituents, can significantly influence the reactivity and selectivity of the catalyst. The incorporation of fluorine atoms into the ligand structure, for instance, can modulate its electronic properties and enhance catalytic performance. nih.gov

Steric Hindrance: The steric bulk of the ligand plays a crucial role in differentiating between the two enantiotopic faces of the substrate. A well-designed ligand will create a chiral pocket that allows the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Bite Angle: In bidentate ligands, the angle between the two coordinating atoms (the bite angle) influences the geometry of the metal complex and, consequently, the enantioselectivity of the reaction.

The table below illustrates some common chiral ligands and their applications in asymmetric catalysis, highlighting the diversity of structures used to induce stereoselectivity.

LigandAbbreviationMetalApplication
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPRu, Rh, NiAsymmetric hydrogenation, fluorination
(S,S)-1,2-DiaminocyclohexaneDACHCu, RuAsymmetric transfer hydrogenation
Bis(oxazoline)BOXCu, ZnAsymmetric cyclopropanation, Diels-Alder
SalenSalenCo, Mn, CrAsymmetric epoxidation, kinetic resolution

The continuous development of novel catalytic systems and a deeper understanding of ligand design principles are crucial for the efficient and selective synthesis of complex chiral molecules derived from this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Fluoro 2 4 Fluorophenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2-Fluoro-2-(4-fluorophenyl)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, including multidimensional techniques, provides a complete picture of the molecular framework.

Given the presence of two chemically distinct fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally informative technique. One fluorine atom is attached to the aromatic ring (Ar-F), while the other is bonded to the chiral alpha-carbon (α-F). These different electronic environments result in well-separated signals in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine on the 4-position of the phenyl ring is expected in the typical range for an aryl fluoride (B91410). The fluorine atom on the chiral center, being an aliphatic fluoride, will appear in a different region of the spectrum. The methine proton (α-H) will couple to the α-F, resulting in a doublet, and this coupling constant provides valuable structural information.

Furthermore, ¹⁹F NMR serves as a powerful tool for reaction monitoring. sigmaaldrich.com For instance, during the synthesis of this compound, the appearance of the two characteristic fluorine signals and the disappearance of signals from fluorinated starting materials can be tracked in real-time to determine reaction completion and purity. The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make this technique particularly suitable for this purpose. rsc.org

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Couplings

Fluorine Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
α-F -165 to -190 Doublet JF-H ≈ 45-50 Hz

While ¹⁹F NMR targets the fluorinated centers, ¹H and ¹³C NMR are essential for mapping out the entire carbon-hydrogen framework. nih.gov

In the ¹H NMR spectrum, the aromatic protons will appear as two distinct multiplets due to the influence of the fluorine substituent. The para-substitution pattern typically results in two doublet-of-doublets (or apparent triplets/doublets) in the aromatic region (δ 7.0-7.6 ppm). The proton on the alpha-carbon (α-H) is of particular interest. It will appear as a doublet due to coupling with the adjacent α-F atom (JH-F), at a downfield position (δ 5.5-6.0 ppm) due to the electron-withdrawing effects of the fluorine and the carboxylic acid group. The acidic proton of the carboxyl group will present as a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the carboxylic acid (C=O) will be found at the low-field end of the spectrum (δ 170-175 ppm). The aromatic carbons will show characteristic splitting patterns due to one-bond and multi-bond couplings to the aromatic fluorine atom. The most significant feature is the alpha-carbon (α-C), which will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F ≈ 180-200 Hz). rsc.org

Table 2: Predicted ¹H and ¹³C NMR Data

Nucleus Atom Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant(s) (J, Hz)
¹H Aromatic (ortho to F) 7.1-7.3 t or dd JH-H, JH-F
Aromatic (meta to F) 7.4-7.6 dd JH-H, JH-F
α-H 5.7-6.2 d ²JH-F ≈ 45-50
COOH 10-12 br s -
¹³C C=O 170-175 d ³JC-F (small)
C-ipso (Ar) 161-165 d ¹JC-F ≈ 245-250
C-ortho (Ar) 115-117 d ²JC-F ≈ 21-23
C-meta (Ar) 129-131 d ³JC-F ≈ 8-9
C-quat (Ar) 132-135 d ⁴JC-F (small)

To unambiguously connect the signals observed in 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show correlations between the adjacent protons in the aromatic ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would definitively link the α-H signal to the α-C signal and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular puzzle. Key correlations would include the α-H to the C=O carbon and the aromatic quaternary carbon, as well as correlations from the aromatic protons to neighboring carbons, solidifying the assignment of the entire molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the molecular formula of a compound by providing a highly accurate mass measurement. mdpi.com For C₈H₆F₂O₂, the calculated monoisotopic mass is 172.0336 u. HRMS instruments, such as FT-ICR or Orbitrap mass spectrometers, can measure this mass with an accuracy of a few parts per million (ppm), providing strong evidence for the elemental composition. mdpi.comrsc.org

In addition to accurate mass, HRMS combined with tandem mass spectrometry (MS/MS) reveals the fragmentation pattern of the molecule. This pattern acts as a molecular fingerprint. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the carboxylic acid group (-COOH, 45 Da).

Loss of hydrogen fluoride (-HF, 20 Da).

Cleavage of the C-C bond between the alpha-carbon and the phenyl ring.

Table 3: Predicted HRMS Data for C₈H₆F₂O₂

Ion Calculated m/z
[M]⁺˙ 172.0336
[M+H]⁺ 173.0414
[M+Na]⁺ 195.0234

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR and MS can define the chemical connectivity, they cannot determine the absolute three-dimensional arrangement in space, particularly the absolute stereochemistry of the chiral center. X-ray crystallography is the definitive technique for this purpose.

By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed 3D model of the molecule can be constructed. This analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. Most importantly, for a chiral molecule like this compound, anomalous dispersion methods can be used to determine the absolute configuration (R or S) of the stereocenter.

Furthermore, the crystal structure reveals the conformation of the molecule in the solid state and how individual molecules pack together, including intermolecular interactions like the hydrogen bonding network formed by the carboxylic acid moieties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net These two techniques are complementary and together offer a comprehensive vibrational profile. nih.govjyoungpharm.org

For this compound, the key functional groups each have distinct vibrational signatures:

Carboxylic Acid: A very broad O-H stretching band from ~2500-3300 cm⁻¹ in the FT-IR spectrum is characteristic of the hydrogen-bonded dimer. The C=O stretch will appear as a strong, sharp band around 1700-1730 cm⁻¹.

C-F Bonds: The aliphatic C-F stretch and the aromatic C-F stretch will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic Ring: C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.

Table 4: Predicted Key Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
O-H stretch Carboxylic Acid 2500-3300 Strong, Broad Weak
C-H stretch Aromatic 3000-3100 Medium Strong
C=O stretch Carboxylic Acid 1700-1730 Strong Medium
C=C stretch Aromatic Ring 1450-1600 Medium-Strong Strong
C-F stretch Aromatic 1200-1250 Strong Weak

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses a set of analytical techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for determining the enantiomeric purity and absolute configuration of chiral compounds such as this compound. The presence of a stereogenic center at the α-carbon, bonded to a fluorine atom, a 4-fluorophenyl group, a carboxylic acid group, and a hydrogen atom, renders this molecule chiral and thus amenable to chiroptical analysis.

As of the current literature review, specific experimental or theoretical chiroptical data (CD or ORD spectra) for this compound has not been reported. The PubChem database entry for this compound, for instance, indicates that no literature data is available. uni.lu However, the principles of how these techniques would be applied to this molecule can be described.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this differential absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. For the enantiomers of this compound, it is expected that their CD spectra would be mirror images of each other, with equal magnitude but opposite signs at all wavelengths.

The primary chromophore in this compound is the 4-fluorophenyl group. The electronic transitions within this aromatic ring system, typically occurring in the ultraviolet (UV) region of the electromagnetic spectrum, would give rise to characteristic CD signals. The precise nature of these signals, including their sign (positive or negative Cotton effects) and magnitude, would be exquisitely sensitive to the three-dimensional arrangement of the substituents around the chiral center.

To determine the absolute configuration, the experimental CD spectrum of one of the enantiomers would be compared with a theoretically calculated spectrum. This computational approach involves determining the stable conformations of the molecule and then calculating the CD spectrum for a specific enantiomer (e.g., the (R)-enantiomer) using quantum chemical methods. A match between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration.

The enantiomeric purity of a sample of this compound could be assessed by comparing the intensity of its CD signal to that of a pure enantiomer. A sample with lower enantiomeric excess would exhibit a CD signal of proportionally lower intensity.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of the specific rotation [α] versus wavelength. Similar to CD spectra, the ORD curves of the enantiomers of this compound would be mirror images.

ORD is closely related to CD through the Kronig-Kramers transforms. The presence of Cotton effects in the ORD spectrum, which are rapid changes in rotation in the vicinity of an absorption band, corresponds to the absorption bands observed in the CD spectrum.

While modern structural elucidation of chiral molecules often favors CD spectroscopy due to its simpler spectral features, ORD can still provide valuable information. The sign of the Cotton effect at a particular wavelength can be correlated with the absolute configuration of the molecule.

In the absence of published experimental data, the following table illustrates the type of data that would be generated from chiroptical studies of this compound. The values presented are hypothetical and for illustrative purposes only.

Chiroptical TechniqueParameterWavelength (nm)(R)-Enantiomer (Hypothetical Value)(S)-Enantiomer (Hypothetical Value)
CD Spectroscopy Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)220+15,000-15,000
Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)250-8,000+8,000
ORD Spectroscopy Specific Rotation [α] (deg)589 (D-line)+120-120
Specific Rotation [α] (deg)300+800-800

Vibrational Chiroptical Spectroscopy

In addition to electronic chiroptical methods, vibrational circular dichroism (VCD) could also be a powerful tool for the structural elucidation of this compound. nih.gov VCD measures the differential absorption of left- and right-circularly polarized infrared radiation corresponding to vibrational transitions in the molecule. By comparing the experimental VCD spectrum with quantum chemical predictions, the absolute configuration can be determined with a high degree of confidence. youtube.comnih.gov

Computational and Theoretical Investigations of 2 Fluoro 2 4 Fluorophenyl Acetic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of molecules like 2-Fluoro-2-(4-fluorophenyl)acetic acid. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are frequently employed to optimize the molecular geometry and calculate various electronic properties.

For this compound, these calculations would provide insights into bond lengths, bond angles, and dihedral angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be crucial for understanding the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, would identify the electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents.

Transition state analysis for potential reactions, such as dehalogenation or esterification, could be performed. These calculations would identify the transition state structures and their corresponding energy barriers, offering a detailed picture of the reaction mechanism at a molecular level. For instance, studies on the dehalogenation of fluoroacetate (B1212596) have utilized DFT to model the SN2 reaction mechanism, an approach that would be directly relevant to understanding the reactivity of the C-F bond in this compound.

Table 1: Predicted Electronic Properties of a Phenylacetic Acid Derivative (Illustrative) This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical for this compound and are based on typical ranges seen for similar molecules.

PropertyPredicted ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-311++G(d,p)
LUMO Energy-1.0 eVDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap5.5 eVDFT/B3LYP/6-311++G(d,p)
Dipole Moment3.2 DDFT/B3LYP/6-311++G(d,p)

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational landscape and understanding its interactions with solvent molecules or biological macromolecules.

By simulating the molecule in a solvent box (e.g., water), one could observe the rotational dynamics around the single bonds, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might orient itself when approaching a binding site on a protein.

Furthermore, MD simulations can quantify intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and water molecules, or non-covalent interactions between the fluorinated phenyl ring and other molecules. The binding energy between the compound and a target protein could be calculated, providing a measure of the stability of the complex. Analysis of the Radial Distribution Function (RDF) would reveal the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

In Silico Modeling for Reaction Pathway Prediction and Mechanistic Insights

In silico modeling encompasses a range of computational techniques to predict chemical reactivity and reaction mechanisms. For this compound, these methods could be used to predict the most likely pathways for its synthesis or degradation.

By modeling the interaction of the molecule with various reagents, it is possible to predict the feasibility of different reaction pathways and identify potential byproducts. For example, the dehalogenation of similar fluorinated compounds has been studied to understand the role of enzymatic catalysis. Such studies reveal how the protein environment can stabilize the transition state and facilitate the cleavage of the strong carbon-fluorine bond. These insights are critical for designing synthetic routes or for understanding the metabolic fate of the compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations could be used to predict its vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed bands to specific vibrational modes of the molecule. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data. A good correlation between the predicted and experimental spectra would provide confidence in the accuracy of the calculated molecular structure and electronic properties.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies This table demonstrates how theoretical data would be compared to experimental results. The wavenumbers are hypothetical for this compound.

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated FT-IR (cm⁻¹)Assignment
Carbonyl Stretch (C=O)17101705Carboxylic Acid
C-F Stretch (Aryl)12301225Phenyl Ring
C-F Stretch (Aliphatic)10801075Acetic Acid Moiety
O-H Stretch3000 (broad)2995Carboxylic Acid

Analysis of Fluorine's Unique Electronic and Steric Effects on Molecular Properties

The presence of two fluorine atoms in this compound has a profound impact on its molecular properties. One fluorine is attached to the aromatic ring, while the other is on the alpha-carbon of the acetic acid moiety. Computational analysis is essential to disentangle the electronic and steric effects of these two fluorine atoms.

The fluorine on the phenyl ring is an electron-withdrawing group via induction but a weak electron-donating group via resonance. The fluorine on the alpha-carbon exerts a strong electron-withdrawing inductive effect, which would increase the acidity of the carboxylic acid proton. Computational studies can quantify these effects by analyzing the charge distribution and the pKa of the molecule.

Applications of 2 Fluoro 2 4 Fluorophenyl Acetic Acid As a Synthetic Building Block

Intermediate in the Synthesis of Fluorinated Pharmaceuticals and Drug Candidates

The introduction of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. 2-Fluoro-2-(4-fluorophenyl)acetic acid serves as a valuable precursor for the synthesis of fluorinated pharmaceuticals and drug candidates due to the presence of the fluorophenyl and fluoroacetic acid motifs.

While direct examples of approved drugs containing the precise this compound backbone are not extensively documented in publicly available literature, the utility of closely related fluorinated phenylacetic acid derivatives is well-established. For instance, 2,4,5-trifluorophenylacetic acid is a key intermediate in the synthesis of Sitagliptin, a widely used medication for the treatment of type 2 diabetes. Similarly, 3-fluorophenylacetic acid is utilized in the synthesis of Umbralisib, a kinase inhibitor for cancer therapy mdpi.com.

The synthetic utility of this compound in this context lies in its ability to introduce the difluorinated phenylacetyl group into a larger molecular framework. The carboxylic acid functionality can be readily converted into other functional groups such as amides, esters, or ketones, allowing for its incorporation into a diverse range of drug scaffolds. The presence of the alpha-fluoro substituent can influence the acidity of the alpha-proton and the conformational preferences of the molecule, which can be crucial for optimizing drug-receptor interactions.

Table 1: Examples of Related Fluorinated Phenylacetic Acids in Pharmaceuticals

Fluorinated Phenylacetic Acid Derivative Pharmaceutical Application Therapeutic Area
2,4,5-Trifluorophenylacetic acid Intermediate for Sitagliptin Antidiabetic

Precursor in Agrochemical Compound Development

The strategic incorporation of fluorine is also a prevalent theme in the design of modern agrochemicals, including herbicides, insecticides, and fungicides. Fluorinated compounds often exhibit enhanced efficacy, selectivity, and environmental persistence profiles. Although specific agrochemicals derived directly from this compound are not prominently reported, the compound represents a valuable building block for the synthesis of novel active ingredients.

The development of new agrochemicals often involves the exploration of novel chemical scaffolds to overcome resistance and improve performance. The 2-fluoro-2-(4-fluorophenyl)acetyl moiety can be incorporated into various molecular architectures to generate new candidate compounds. The dual fluorine substitution can significantly impact the lipophilicity and electronic properties of the resulting molecule, which are critical parameters for its biological activity and transport within the target organism. The general importance of fluorinated building blocks in agrochemical synthesis is well-documented, with many commercial products containing fluorinated moieties to enhance their performance ccspublishing.org.cn.

Utilization in Specialty Chemicals and Advanced Materials Research

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical inertness, and low surface energy, make fluorinated compounds attractive for applications in specialty chemicals and advanced materials. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel fluoropolymers.

Incorporating the this compound unit into a polymer backbone could lead to materials with tailored properties. For example, the presence of the aromatic ring and the polar carboxylic acid group could enhance the thermal stability and modify the solubility and adhesive properties of the resulting polymer. Such materials could find applications as specialty coatings, high-performance plastics, or functional membranes. Research in the field of fluoropolymers is continually seeking new monomers to create materials with enhanced performance characteristics for demanding applications in electronics, aerospace, and biomedical devices nih.govnih.gov.

Construction of Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The reactivity of the carboxylic acid group in this compound allows for its use in a variety of cyclization reactions to construct complex heterocyclic systems.

For instance, the closely related compound 2-fluorophenylacetic acid has been successfully employed in the synthesis of thiazolino[3,2-c]pyrimidin-5,7-diones . This suggests that this compound could undergo similar transformations. The carboxylic acid can be activated and reacted with various dinucleophiles to form a wide range of heterocyclic rings, such as oxazoles, thiazoles, pyrimidines, and benzodiazepines. The presence of the fluorinated phenyl group in the resulting heterocyclic system can significantly influence its biological activity and material properties. The ability to construct novel, fluorinated heterocyclic scaffolds is of great interest for the discovery of new drugs and functional materials dundee.ac.uknih.gov.

Design and Synthesis of Novel Fluoroorganic Scaffolds

Beyond its application in specific product classes, this compound is a valuable tool for the design and synthesis of novel fluoroorganic scaffolds. As a difluorinated building block, it provides a platform for introducing fluorine into molecules in a controlled and predictable manner.

Organic chemists can utilize the reactivity of the carboxylic acid and the potential for further functionalization of the aromatic ring to create a diverse library of new fluoroorganic compounds. These novel scaffolds can then be screened for a wide range of biological activities or evaluated for their potential in materials science applications. The development of new synthetic methodologies to create complex and diverse fluoroorganic molecules is a vibrant area of research, and building blocks like this compound are essential for advancing the field nih.govresearchgate.net.

Mechanistic Research on Biological Interactions Excluding Clinical Applications

Investigations into Enzyme-Compound Interactions and Inhibition Mechanisms

The introduction of fluorine into organic molecules can significantly alter their interaction with enzymes, often leading to potent and specific inhibition. For fluorinated compounds like 2-Fluoro-2-(4-fluorophenyl)acetic acid, the high electronegativity of the fluorine atom is a key factor. This can lead to the formation of stabilized "transition state analogue" complexes with target enzymes. nih.gov In such interactions, the fluorinated compound mimics the transition state of the natural substrate, binding with high affinity to the enzyme's active site and effectively blocking its catalytic activity. nih.govresearchgate.net

One common mechanism involves the covalent adduction of catalytic active site residues. nih.govresearchgate.net For instance, α-fluorinated ketones and 5-fluorinated pyrimidines are known to form covalent bonds with residues in the active sites of enzymes like serine proteases and thymidylate synthase, respectively. nih.gov The presence of an α-fluoro substituent can greatly stabilize the enzyme-inhibitor adduct, prolonging the duration of inhibition. nih.gov

While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For example, studies on (RS)-2-fluoro-2-phenylacetic acid derivatives have shown that they can be transformed by dehalogenase enzymes. nih.gov This process involves the enzymatic cleavage of the carbon-fluorine bond, indicating a direct interaction between the fluorinated center and the enzyme's active site. nih.gov Such enzymatic processing can sometimes activate a relatively inert compound into a reactive species within the enzyme's active site, a hallmark of mechanism-based inhibitors. eurekaselect.com

The table below summarizes the general principles of enzyme inhibition by fluorinated compounds, which are applicable to understanding the potential interactions of this compound.

Inhibition PrincipleDescriptionRelevant Enzyme Classes
Transition State Analogue The inhibitor mimics the high-energy transition state of the enzyme's natural substrate, leading to tight, non-covalent binding. nih.govProteases, Glycosidases nih.govresearchgate.net
Covalent Adduction The inhibitor forms a stable covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. nih.govresearchgate.netSerine Proteases, Thymidylate Synthase nih.gov
Mechanism-Based Inhibition The enzyme processes the inhibitor, which is initially inert, into a reactive species that then inactivates the enzyme. eurekaselect.comAmine Oxidases, Glycosidases eurekaselect.com

Studies of Receptor Binding Affinities and Selectivity

The binding of a small molecule to a biological receptor is the initiating event for many physiological responses. The introduction of fluorine can modulate a compound's binding affinity and selectivity for specific receptors. This is due to fluorine's unique properties, including its size, electronegativity, and ability to form hydrogen bonds. researchgate.netnih.gov

While specific receptor binding studies for this compound are not extensively documented, research on structurally related compounds provides a framework for understanding its potential interactions. For example, derivatives of ureidopropanamide have been investigated as agonists for the Formyl Peptide Receptor 2 (FPR2), a receptor involved in resolving inflammation. nih.gov Computational studies of these molecules have provided insights into the key interactions necessary for receptor activation. nih.gov

Similarly, studies on classical cannabinoids have shown that fluorine substitution can have a significant impact on binding to cannabinoid receptors (CB1). nih.gov In some cases, replacing a hydroxyl group with a fluorine atom can either increase or decrease binding affinity, highlighting the nuanced role of this halogen in receptor-ligand interactions. nih.gov The ability of fluorine to act as a hydrogen bond acceptor is a critical factor in these interactions. nih.gov

The table below outlines general ways in which fluorine substitution can influence receptor binding, which can be extrapolated to consider the potential behavior of this compound.

Influence of FluorineEffect on Receptor BindingExample Receptor Classes
Altered Electrostatics The high electronegativity of fluorine can change the electrostatic potential of the molecule, affecting interactions with charged or polar residues in the receptor binding pocket.G-protein coupled receptors (GPCRs)
Hydrogen Bonding The fluorine atom can act as a hydrogen bond acceptor, forming or strengthening interactions with donor groups in the receptor. nih.govCannabinoid Receptors nih.gov
Conformational Effects The presence of fluorine can influence the preferred conformation of the molecule, which can in turn affect how well it fits into the receptor's binding site.Various
Lipophilicity Modulation Fluorine substitution can alter the lipophilicity of the molecule, which can impact its ability to access binding sites within transmembrane receptors. researchgate.netIon Channels, Transporters

Structure-Activity Relationship (SAR) Studies to Elucidate Fluorine's Impact on Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In the context of this compound, SAR studies would focus on the roles of the fluoro-, phenyl-, and acetic acid moieties.

The presence of fluorine is often a key determinant of a molecule's biological potency. nih.govnih.gov For instance, in a series of aryl acetamide (B32628) triazolopyridazines, the systematic addition of fluorine led to dramatic improvements in potency against Cryptosporidium. nih.gov The position of the fluorine atom on the phenyl ring is also critical. Studies on 2-anilinophenylacetic acid derivatives, which are analogues of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802), have shown that halogen substituents on the phenyl rings are crucial for their inhibitory activity against cyclooxygenase (COX) enzymes. researchgate.netnih.gov

The general SAR for arylalkanoic acids, a class to which this compound belongs, indicates that the acidic center (the carboxylic acid) is typically located one carbon atom away from the aromatic ring for optimal activity. pharmacy180.com Increasing this distance generally reduces activity. pharmacy180.com

The following table summarizes key SAR findings for related classes of compounds, which help to predict the biological activity of this compound.

Structural FeatureImpact on Biological ActivityExample Compound Class
α-Methyl Group Substitution of a methyl group on the carbon separating the aromatic ring and the acid can enhance anti-inflammatory activity. pharmacy180.comArylalkanoic Acids pharmacy180.com
Aryl Substituents Halogen or alkyl groups in the ortho positions of the anilino ring are associated with optimal activity. researchgate.net2-Anilinophenylacetic Acids researchgate.net
Fluorine Position The position of fluorine on the phenyl ring can significantly affect potency. nih.govAryl Acetamide Triazolopyridazines nih.gov
Acidic Functionality A carboxylic acid is often the optimal acidic group; replacement with other functionalities can decrease activity. pharmacy180.comIndole Acetic Acid Derivatives pharmacy180.com

Modulation of Key Biological Pathways (e.g., Metabolic, Anti-inflammatory cascades)

Fluorinated compounds can influence a variety of biological pathways, including metabolic and inflammatory cascades. Fluoroacetic acid, a related compound, is known to disrupt the Krebs cycle by being metabolized to fluorocitrate, which then inhibits the enzyme aconitase. wikipedia.orgnih.gov This highlights the potential for fluorinated molecules to be metabolized into active and sometimes toxic compounds. wikipedia.org

In the context of inflammation, many arylalkanoic acids exert their effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, which are key mediators of inflammation. pharmacy180.com Compounds like diclofenac and lumiracoxib, which share the phenylacetic acid scaffold, are well-known COX inhibitors. nih.gov It is plausible that this compound could also modulate this pathway.

Furthermore, the activation of receptors like FPR2 by small molecules can trigger pro-resolving pathways, actively turning off inflammation. nih.gov While not directly studied for the target compound, this represents another potential mechanism by which it could influence inflammatory cascades. Some compounds with pan-PPAR (peroxisome proliferator-activated receptor) activity have been shown to have anti-inflammatory effects and improve metabolic derangements. nih.gov

The table below outlines potential pathways that could be modulated by this compound, based on the activities of related compounds.

Biological PathwayPotential ModulationMechanism
Krebs Cycle InhibitionMetabolized to an inhibitor of a key enzyme (e.g., aconitase). wikipedia.org
Prostaglandin Synthesis InhibitionDirect inhibition of COX enzymes. nih.govpharmacy180.com
Inflammation Resolution ActivationAgonism of pro-resolving receptors like FPR2. nih.gov
PPAR Signaling ActivationInteraction with PPARs, leading to downstream anti-inflammatory and metabolic effects. nih.gov

Design and Application of Mechanistic Probes (e.g., Deuterated Analogs for Metabolic Stability Studies)

To investigate the mechanisms of action and metabolic fate of compounds like this compound, researchers often employ mechanistic probes. A common and powerful technique is the use of deuterated analogs. Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), does not significantly alter the compound's steric or electronic properties but can have a profound effect on its metabolic stability.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond, replacing it with a C-D bond can slow down the rate of metabolism. This "kinetic isotope effect" can be used to identify sites of metabolic attack on a molecule and to improve its pharmacokinetic profile.

While specific studies on deuterated this compound are not detailed in the provided search results, the principle is well-established for related compounds. For example, deuterated versions of other fluorophenylacetic acid derivatives are used as tracers in drug development to quantify the compound and its metabolites.

Another application of fluorinated compounds as mechanistic probes is in ¹⁹F NMR spectroscopy. The ¹⁹F nucleus is NMR-active and has a high sensitivity, making it an excellent tool for following the fate of a fluorinated molecule in a biological system. nih.govresearchgate.net For example, ¹⁹F NMR can be used to monitor the formation of a covalent adduct between a fluorinated inhibitor and its target enzyme, providing direct evidence of the inhibition mechanism. nih.gov

The table below summarizes the applications of mechanistic probes relevant to the study of this compound.

Mechanistic ProbeApplicationPrinciple
Deuterated Analogs Metabolic Stability StudiesThe stronger C-D bond slows metabolism at the site of deuteration, revealing metabolic hotspots and potentially improving pharmacokinetics.
¹⁹F NMR Spectroscopy Following Molecular FateThe NMR-active ¹⁹F nucleus allows for non-invasive tracking of the compound's interactions and transformations in biological systems. nih.govresearchgate.net
Chiral Derivatizing Agent Enantiomeric Composition Determination2-Fluorophenylacetic acid itself has been used as a chiral derivatizing agent to determine the enantiomeric composition of other chiral compounds using ¹⁹F NMR. sigmaaldrich.com

Advanced Analytical and Quality Control Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantification, and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 2-Fluoro-2-(4-fluorophenyl)acetic acid. It is extensively used for purity assessment, quantifying the amount of the active compound in a sample, and for the critical task of separating its enantiomers.

Purity and Quantification: For achiral analysis, reversed-phase HPLC is commonly employed. The separation of this compound from its positional isomers (e.g., 2-(2-fluorophenyl)acetic acid and 2-(3-fluorophenyl)acetic acid) and other process-related impurities is crucial. zodiaclifesciences.comsielc.com Method development often involves optimizing the mobile phase composition, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic or acetic acid, and selecting a suitable stationary phase. zodiaclifesciences.comsielc.com Detection is commonly achieved using a UV detector, as the phenyl ring provides strong chromophores. zodiaclifesciences.comsielc.com Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard. Purity levels are often reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram. For instance, a purity of ≥97.0% (HPLC) is a common specification for commercial research-grade samples. sigmaaldrich.com

Chiral Separation: Since this compound possesses a chiral center at the alpha-carbon, separating its enantiomers is essential, particularly in pharmaceutical contexts where enantiomers can have different biological activities. Chiral HPLC is the method of choice for this purpose. nih.gov This can be achieved through two main approaches:

Direct Separation: Using a Chiral Stationary Phase (CSP). CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times. nih.gov Cyclodextrin-based, polysaccharide-based (cellulose and amylose), and macrocyclic glycopeptide (e.g., vancomycin (B549263) or teicoplanin) columns are widely used for separating a variety of chiral molecules. nih.govsigmaaldrich.com

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

The selection of the appropriate chiral column and mobile phase is critical and often requires a screening process to achieve optimal resolution between the enantiomeric peaks. chromforum.org

Table 1: Example HPLC Conditions for Analysis of Fluorophenylacetic Acid Isomers This table is a generalized representation based on common practices for separating similar compounds.

ParameterCondition 1Condition 2
ColumnReversed-Phase C18, 4.6x250 mm, 5 µmChiral Stationary Phase (e.g., Cellulose-based)
Mobile PhaseAcetonitrile / Water (40/60) with 0.2% Formic AcidHexane / Isopropanol with 0.1% Trifluoroacetic Acid
Flow Rate1.0 mL/min0.8 mL/min
DetectionUV at 264 nmUV at 254 nm
ApplicationPurity assessment and Isomer separationEnantiomeric separation

Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since this compound is a carboxylic acid with low volatility, direct analysis by GC is challenging. Therefore, a derivatization step is required to convert it into a more volatile form, typically an ester.

Derivatization for GC Analysis: The carboxylic acid group is commonly converted to a methyl or ethyl ester, or a silyl (B83357) ester (e.g., trimethylsilyl (B98337) ester). Another effective method for fluorinated compounds is pentafluorobenzylation, which creates a pentafluorobenzyl (PFB) derivative. nih.gov This not only increases volatility but also introduces a highly electronegative group, making the derivative highly sensitive for detection by an Electron Capture Detector (ECD). nih.gov

Impurity Profiling: GC, particularly when coupled with Mass Spectrometry (GC-MS), is exceptionally useful for the impurity profiling of volatile and semi-volatile organic impurities that may be present in the starting materials or arise during the synthesis of this compound. thermofisher.comajrconline.org The high resolution of capillary GC columns allows for the separation of closely related impurities. The mass spectrometer provides structural information, enabling the identification of unknown peaks. thermofisher.com This is critical for detecting and identifying potentially genotoxic impurities, which have very low acceptable limits. scirp.org

Advanced Derivatization Strategies for Enhanced Analytical Detection (e.g., Chiral Derivatizing Agents for Enantiomeric Purity)

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical technique. greyhoundchrom.com For this compound, this is employed to enhance detectability, improve chromatographic behavior, or enable the determination of enantiomeric purity by non-chiral methods. nih.gov

Chiral Derivatizing Agents (CDAs): To determine the enantiomeric purity (or enantiomeric excess, e.e.) using techniques like NMR or achiral HPLC, the enantiomers of this compound are reacted with a single, pure enantiomer of a chiral derivatizing agent. nih.govwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers.

Mechanism: The CDA, which must be optically pure, covalently binds to the analyte. nih.gov Because the CDA itself is chiral, the resulting products (e.g., amides or esters) are diastereomers, which possess different physical and spectral properties. wikipedia.org

Analysis: These diastereomers can be separated by standard achiral chromatography (HPLC or GC) or distinguished by NMR spectroscopy. nih.govwikipedia.org In NMR, the diastereomers will exhibit separate signals, and the ratio of the integration of these signals corresponds directly to the ratio of the original enantiomers. semanticscholar.org

Common CDAs: Well-known CDAs for carboxylic acids include chiral amines like (S)-1-(1-Naphthyl)ethylamine or chiral alcohols. Novel coumarin-based CDAs have also been developed for the reliable ¹H NMR determination of optical purity for chiral carboxylic acids. semanticscholar.org

Derivatization for Sensitivity: As mentioned for GC, derivatization can significantly enhance detector response. For HPLC with fluorescence detection, a fluorescent tag can be attached to the molecule. For GC-ECD, derivatization with an electrophoric agent like pentafluorobenzyl bromide is effective. nih.gov For LC-MS, derivatization can improve ionization efficiency. researchgate.net

Protocols for Batch Comparison and Reproducibility Assessment in Research Settings

Ensuring batch-to-batch reproducibility is a critical aspect of quality control in pharmaceutical research. openaccessjournals.com It guarantees that the material used in various studies is consistent, which is fundamental for the reliability and comparability of experimental data. nih.gov Significant variability between batches can confound research outcomes. nih.gov

A typical protocol for batch comparison involves the following steps:

Define Critical Quality Attributes (CQAs): For this compound, CQAs would include purity (by HPLC), impurity profile (by HPLC and/or GC-MS), enantiomeric purity (by chiral HPLC), residual solvent content (by GC), and physical characteristics (e.g., melting point, appearance).

Standardized Analytical Procedures: All batches must be tested using the same validated analytical methods under identical conditions to eliminate method-based variability. nih.gov

Batch Selection: A minimum of three representative batches are typically analyzed to provide a statistically meaningful comparison. youtube.com

Data Analysis and Specification Setting: The results for each CQA are compared across the batches. Statistical analysis is used to assess the mean and variability. Acceptance criteria (specifications) are established based on this analysis to ensure that future batches will be consistent with the batches used in pivotal research studies. openaccessjournals.comresearchgate.net

Batch-to-batch variability can arise from fluctuations in raw materials, minor deviations in process parameters, or different equipment. openaccessjournals.com Robust process control and stringent analytical oversight are essential to minimize this variability. openaccessjournals.com

Quantitative Spectroscopic Analysis (e.g., NMR, UV-Vis) for Concentration Determination

Spectroscopic techniques provide a rapid and often non-destructive means of quantifying chemical compounds.

Quantitative NMR (qNMR): NMR spectroscopy is a powerful tool not only for structural elucidation but also for quantitative analysis. diva-portal.org The area of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for precise concentration and purity determination. diva-portal.orgrsc.org

¹⁹F qNMR: For a fluorinated compound like this compound, ¹⁹F NMR is particularly advantageous. researchgate.net It offers a wide chemical shift range and high specificity, as there are virtually no endogenous fluorine signals to cause background interference. researchgate.netnih.gov For quantification, a known amount of an internal standard containing fluorine (e.g., trifluoroacetic acid) is added to the sample. nih.gov The purity or concentration of the analyte can be calculated by comparing the integral of its ¹⁹F signal to the integral of the standard's signal. Studies have shown that ¹⁹F qNMR is a simple, rapid, and reproducible method for the routine analysis and quality control of fluorine-containing pharmaceuticals. rsc.orgnih.gov

¹H qNMR: Proton qNMR can also be used, typically by integrating a well-resolved proton signal from the analyte against a signal from a certified internal standard of known concentration. researchgate.net

UV-Vis Spectroscopy: Quantitative analysis using UV-Visible spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. To determine the concentration of this compound, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While less specific than HPLC or NMR, UV-Vis is a simple and cost-effective method for routine concentration checks of pure solutions. It is the principle behind UV detection in HPLC. zodiaclifesciences.comsielc.com

Table 2: Comparison of Quantitative Spectroscopic Methods

TechniquePrincipleAdvantagesLimitations
¹⁹F qNMR Signal area is proportional to the molar concentration of ¹⁹F nuclei.High specificity for fluorinated compounds, low background, simple sample preparation, non-destructive. rsc.orgnih.govRequires specialized equipment (NMR spectrometer), lower sensitivity than some chromatographic methods.
¹H qNMR Signal area is proportional to the molar concentration of ¹H nuclei.Provides structural and quantitative data simultaneously, high precision. diva-portal.orgPotential for signal overlap in complex mixtures, requires deuterated solvents. diva-portal.org
UV-Vis Beer-Lambert Law (Absorbance ∝ Concentration).Simple, rapid, low cost, widely available.Low specificity (any substance absorbing at the same wavelength will interfere), requires a pure sample for direct analysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-fluorophenyl)acetic acid derivatives, and how do reaction conditions influence stereoselectivity?

  • Answer : Enzymatic methods are widely used for synthesizing chiral derivatives. For example, nitrilase enzymes catalyze the hydrolysis of nitriles to carboxylic acids with high stereoselectivity under mild conditions (pH 8, 37–40°C, aqueous/methanol solvents) . Ammonium acetate or chloride is often employed to stabilize intermediates during dynamic kinetic resolution, achieving enantiomeric excess (e.e.) >99% in some cases . Structural analogs like 2-(4-fluorophenyl)acetic acid can also be synthesized via hydrolysis of ethyl esters under acidic conditions (e.g., HCl, pH 2) .

Q. How is 2-(4-fluorophenyl)acetic acid characterized structurally, and what spectroscopic techniques are critical for validation?

  • Answer : Nuclear Magnetic Resonance (NMR) is essential. For instance, 1H^1 \text{H} NMR of 2-(4-fluorophenyl)sulfamoyl acetic acid (a derivative) shows distinct peaks: δ 4.06 (s, 2H, CH2_2), 7.17–7.28 (m, 4H, Ar-H), and broad signals for NH/COOH groups . High-Resolution Mass Spectrometry (HRMS) confirms molecular ions (e.g., [M-H]^- at m/z 234.0182) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, though challenges arise with twinned data or low-resolution structures .

Advanced Research Questions

Q. What strategies resolve enantiomeric discrepancies in fluorinated phenylacetic acid derivatives, and how are chiral centers validated?

  • Answer : Chiral chromatography or enzymatic resolution using stereoselective nitrilases can separate enantiomers. For example, (R)- and (S)-2-amino-2-(4-fluorophenyl)acetic acid are distinguished via chiral columns or enzymatic hydrolysis . Deuterated analogs (e.g., 2-(4-fluorophenyl)[2,2-2H2^2 \text{H} _2]acetic acid) aid in NMR studies by simplifying splitting patterns, though complex multiplets may still arise due to isotopic impurities .

Q. How do deuterium isotope effects influence structural analysis of 2-(4-fluorophenyl)acetic acid in solid-state studies?

  • Answer : Deuteration at the α-position (C-2H2_2) reduces 1H^1 \text{H}-related signal overlap in NMR. However, incomplete deuteration (~85–93%) complicates spectra, as seen in ADLF (Adiabatic Demagnetization in the Rotating Frame) studies, where multiplet splitting reveals residual protonation . This requires careful modeling in SHELX refinements to avoid misassignment of thermal parameters .

Q. What methodological challenges arise when refining crystallographic data for fluorinated acetic acid derivatives, and how are they addressed?

  • Answer : High-resolution data (<1.0 Å) are ideal, but twinning or disorder (common in flexible fluorophenyl groups) complicates refinement. SHELXL’s TWIN and BASF commands help model twinned data, while restraints on bond lengths and angles improve convergence . For example, positional parameters for 2-(4-fluorophenyl)acetic acid show estimated standard deviations (ESDs) <0.005 Å for C-C bonds after rigorous refinement .

Q. How do conflicting NMR data for fluorophenylacetic acid derivatives arise across studies, and what analytical approaches reconcile these differences?

  • Answer : Solvent polarity, pH, and temperature affect chemical shifts. For instance, DMSO-d6_6 vs. CDCl3_3 can shift NH/COOH proton signals by >1 ppm . Comparative studies using internal standards (e.g., TMS) and controlled conditions (fixed pH, 25°C) minimize variability. Redundant NMR experiments (e.g., 1H^1 \text{H}-13C^{13} \text{C} HSQC) validate assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.